![molecular formula C12H11NO2S B2734813 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid CAS No. 77015-22-6](/img/structure/B2734813.png)
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antimicrobial Research
Field:
Microbiology and Pharmacology
Summary:
Researchers have explored the antimicrobial potential of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. It has been tested against various bacteria and fungi, including Gram-positive bacteria (Enterococcus faecalis), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli), and yeast (Candida albicans, C. glabrata, C. krusei, and C. parapsilosis) . The compound’s inhibitory effects on microbial growth make it a promising candidate for developing novel antimicrobial agents.
Experimental Procedures:
The compound’s antimicrobial activity was evaluated using the broth microdilution method. Different concentrations of the compound were tested against various microbial strains. Minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid.
Results:
The compound exhibited moderate to good antimicrobial activity against the tested strains. Quantitative data, such as MIC values, can be found in the research literature .
Anti-Inflammatory Research
Field:
Immunology and Neurology
Summary:
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid has been investigated for its anti-inflammatory properties. It acts as a peroxisome proliferator-activated receptor (PPAR) agonist, regulating central inflammation. Researchers have explored its potential in controlling brain inflammation processes .
Experimental Procedures:
In vitro studies were conducted to assess the compound’s impact on inflammatory pathways. Cell-based assays and animal models were used to evaluate its anti-inflammatory effects.
Results:
The compound demonstrated promising anti-inflammatory activity, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. Further studies are needed to elucidate its mechanisms of action and optimize dosage regimens.
Herbicidal Research
Field:
Agricultural Sciences
Summary:
Researchers have investigated the herbicidal activities of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid derivatives. When fluorine-containing phenyl groups are introduced into its molecular structure, these compounds exhibit moderate to good herbicidal properties .
Experimental Procedures:
Bioassays were conducted to evaluate the herbicidal effects of synthesized derivatives. Plant growth inhibition, weed control, and selectivity assessments were performed.
Results:
The fluorine-substituted derivatives showed promising herbicidal activity. Researchers observed inhibition of weed growth and selective effects on target plants. Quantitative data on efficacy and safety profiles are available in the research literature .
Direcciones Futuras
The future directions for “2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazoles, this compound could be a promising candidate for drug design and discovery .
Propiedades
IUPAC Name |
2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVAVZUAMSCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

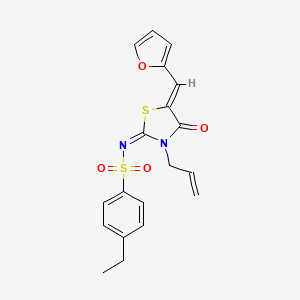
![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)
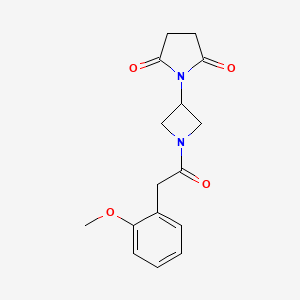
![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)
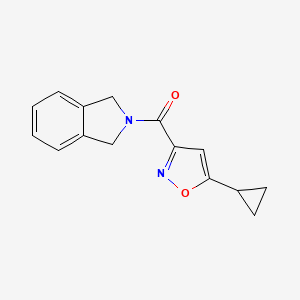
![N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B2734739.png)
![2-(Furan-2-yl)-1-(thieno[3,2-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2734740.png)
![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)
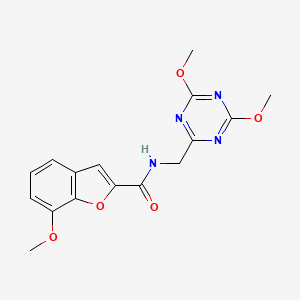
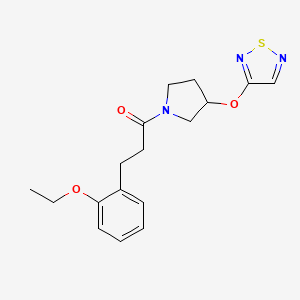
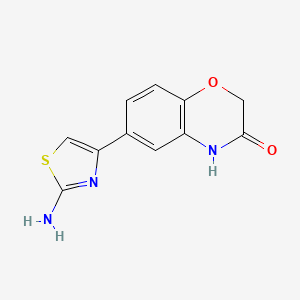
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2734752.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734753.png)